Sildenafil dimer

Description

Properties

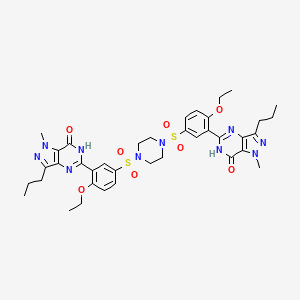

IUPAC Name |

5-[2-ethoxy-5-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N10O8S2/c1-7-11-27-31-33(45(5)43-27)37(49)41-35(39-31)25-21-23(13-15-29(25)55-9-3)57(51,52)47-17-19-48(20-18-47)58(53,54)24-14-16-30(56-10-4)26(22-24)36-40-32-28(12-8-2)44-46(6)34(32)38(50)42-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,39,41,49)(H,40,42,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIJAYPVGDPKAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NC7=C(C(=O)N6)N(N=C7CCC)C)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N10O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-67-2 |

Source

|

| Record name | Sildenafil dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SILDENAFIL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C15VAS7NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sildenafil Dimer: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic efficacy in treating erectile dysfunction.[1][2] The synthesis and purification of sildenafil, like any active pharmaceutical ingredient (API), are processes that can generate various impurities.[3][4] Regulatory bodies worldwide, guided by organizations like the International Conference on Harmonisation (ICH), mandate the identification, characterization, and control of impurities in drug substances to ensure their quality, safety, and efficacy.[3][5]

Among the process-related impurities of sildenafil is a dimeric species, which can be formed during the synthesis. This guide provides an in-depth technical overview of the synthesis and comprehensive characterization of a key sildenafil dimer, offering valuable insights for researchers in medicinal chemistry, process development, and quality control.

The this compound: Structure and Nomenclature

The this compound focused on in this guide is scientifically named Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl]piperazine .[5] It is also referred to in the literature as "this compound 8"[5], "Dimer Impurity-F"[6], or "Sildenafil EP Impurity G". This dimeric structure arises from the coupling of two molecules of a sildenafil precursor via a piperazine linker.

Synthetic Methodologies for this compound

The synthesis of the this compound is intrinsically linked to the manufacturing process of sildenafil itself. Understanding its formation is crucial for controlling its presence in the final API.

Retrosynthetic Analysis

A logical retrosynthetic approach to the this compound starts by disconnecting the two sulfonamide bonds linked to the central piperazine ring. This reveals two equivalents of the key intermediate, 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride , and one equivalent of piperazine.

Key Starting Materials

The synthesis of the dimer originates from intermediates in the sildenafil synthesis pathway. The crucial starting material for the dimer is the chlorosulfonylated derivative of the sildenafil pyrazolopyrimidinone core.

Synthesis of the this compound: A Step-by-Step Protocol

The formation of the this compound is typically a result of a side reaction during the synthesis of sildenafil, where piperazine, present as a reagent or an impurity, reacts with two molecules of the sulfonyl chloride intermediate.[6] A targeted synthesis of the dimer can be achieved by reacting this intermediate with piperazine in a controlled manner.

Reaction Scheme:

Sources

- 1. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. cbijournal.com [cbijournal.com]

- 6. rjpbcs.com [rjpbcs.com]

An In-Depth Technical Guide to the Physicochemical and Putative Biological Properties of a Sildenafil Dimer

Abstract

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely utilized in the treatment of erectile dysfunction and pulmonary arterial hypertension. During its synthesis and storage, various process-related impurities and degradation products can form, necessitating their thorough characterization to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of a known dimeric impurity of sildenafil, identified as Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonyl] piperazine. We delve into its synthesis, physicochemical properties, and analytical characterization. Furthermore, this guide explores the potential chemical reactivity and stability of this dimer and discusses its putative biological activity based on structure-activity relationships and the known pharmacology of sildenafil and its analogues. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sildenafil and related compounds.

Introduction: The Emergence of a Dimeric Sildenafil Impurity

Sildenafil's journey from a potential cardiovascular drug to a blockbuster treatment for erectile dysfunction is a landmark in modern pharmacology. Its mechanism of action, the selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5), is well-established. The stringent quality control required for active pharmaceutical ingredients (APIs) mandates the identification and characterization of any impurities that may arise during production. One such impurity, a sildenafil dimer, has been identified as a process-related substance. This guide focuses on this specific dimeric structure, providing a detailed examination of its known properties and a scientifically grounded discussion of its potential biological implications.

The dimer is formed through the linkage of two sildenafil moieties via a central piperazine ring, replacing the N-methylpiperazine group present in the parent molecule. Understanding the physical and chemical characteristics of this dimer is crucial for developing robust analytical methods for its detection and for assessing its potential impact on the safety and efficacy of sildenafil-containing products.

Synthesis and Structure Elucidation

The formation of the this compound is a consequence of specific process conditions during the synthesis of sildenafil. It is primarily formed through the reaction of a desmethyl sildenafil impurity with another sildenafil precursor molecule.

Synthetic Pathway

The synthesis of the this compound impurity has been described as a reaction involving the desmethyl sildenafil impurity (5-[2-Ethoxy-5-(piperazine-1-sulfonyl)-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one) and 5-[5-(chlorosulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The desmethyl impurity, lacking the methyl group on the piperazine ring, possesses a reactive secondary amine that can react with the sulfonyl chloride of another sildenafil precursor.

Caption: Synthetic pathway of the this compound.

Structural Characterization

The structure of the this compound has been elucidated and confirmed through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT), and Mass Spectrometry (MS).[1][2][3]

IUPAC Name: Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonyl] piperazine[1]

Molecular Formula: C₃₈H₄₆N₁₀O₈S₂[4]

Molecular Weight: 834.96 g/mol [4]

The key structural feature is the central piperazine ring that symmetrically links two sildenafil molecules at the sulfonyl group position.

Physicochemical Properties

The dimeric nature of this impurity significantly influences its physical and chemical properties compared to the sildenafil monomer.

Physical Properties

| Property | Value | Source |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | >300°C (decomposes) | [3] |

| Solubility | Sparingly soluble in Methanol, slightly soluble in DMSO | [3][5] |

| Storage Temp. | 2-8°C | [6] |

The high melting point is indicative of a stable crystal lattice, likely due to the large molecular size and potential for intermolecular interactions. Its limited solubility in common organic solvents presents challenges for analytical method development and purification.

Chemical Properties and Stability

Forced degradation studies on sildenafil itself have shown it to be susceptible to degradation under alkaline and oxidative conditions.[7] While specific stability data for the dimer is scarce, its structural similarity to sildenafil suggests it may exhibit comparable lability. The central piperazine ring and the sulfonamide linkages are potential sites for hydrolytic cleavage under strong acidic or basic conditions.

Analytical Methodologies

The detection and quantification of the this compound impurity are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

Experimental Protocol: HPLC Analysis

A stability-indicating reversed-phase HPLC method can be developed and validated for the simultaneous determination of sildenafil and its related impurities, including the dimer.

Objective: To resolve sildenafil from its process-related impurities, including the dimer, and degradation products.

Methodology:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often necessary to achieve adequate separation of all impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: A flow rate of approximately 1.0 mL/min is generally employed.

-

Detection: UV detection at a wavelength where both sildenafil and the dimer exhibit significant absorbance (e.g., 230-290 nm) is used.

-

Sample Preparation: The sample is dissolved in a suitable diluent, typically the mobile phase, and filtered before injection.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Caption: HPLC workflow for this compound analysis.

Putative Biological Activity and Toxicological Profile

There is a notable absence of published in-vitro or in-vivo studies directly investigating the pharmacological or toxicological properties of this specific this compound. However, by leveraging our understanding of sildenafil's mechanism of action and the structural features of the dimer, we can formulate a scientifically grounded hypothesis.

Inferred Pharmacological Activity

Sildenafil's therapeutic effect is mediated by its high affinity for the catalytic site of the PDE5 enzyme. The molecular structure of the this compound, with two bulky sildenafil moieties linked by a central piperazine, suggests that it would likely face significant steric hindrance when attempting to bind to the active site of PDE5. The active site of PDE5 is a well-defined pocket, and the simultaneous accommodation of two large pharmacophores is highly improbable.

Therefore, it is reasonable to hypothesize that the This compound possesses significantly lower, if any, direct PDE5 inhibitory activity compared to the sildenafil monomer.

Caption: Hypothesized interaction with PDE5.

Toxicological Considerations

The toxicological profile of the this compound is unknown. While sildenafil itself has been shown to lack genotoxicity in various studies, the potential toxicity of its impurities must be considered independently.[8] The presence of two sulfonamide groups and the overall large, lipophilic structure of the dimer could potentially lead to different metabolic pathways and toxicological outcomes compared to the parent drug. Without specific data, a precautionary approach to controlling the levels of this impurity in the final drug product is warranted.

Conclusion and Future Perspectives

The this compound, Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonyl] piperazine, is a well-characterized process-related impurity. Its synthesis, structure, and basic physicochemical properties have been established. While robust analytical methods exist for its detection, a significant knowledge gap remains concerning its biological activity. Based on structural considerations, it is hypothesized to have negligible PDE5 inhibitory activity. However, its toxicological profile remains uninvestigated.

Future research should focus on the in-vitro and in-vivo evaluation of this dimer to definitively determine its pharmacological and toxicological effects. Such studies are essential for a comprehensive risk assessment and for refining the control strategies for this impurity in the manufacturing of sildenafil.

References

-

Lemus-Varela, M. L., et al. (2006). Oral sildenafil citrate lacks genotoxicity and cytotoxicity in a primate model: Callithrix jacchus. Journal of Perinatology, 26(7), 423–427. [Link]

-

Lemus-Varela, M. L., et al. (2006). Oral sildenafil citrate lacks genotoxicity and cytotoxicity in a primate model: Callithrix jacchus. ResearchGate. [Link]

-

Saravanan, M., Satyanarayana, B., & Pratap Reddy, P. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184. [Link]

- Dinesh, N. D., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1384.

-

Dinesh, N. D., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. ResearchGate. [Link]

-

Krenzelok, E. P. (2001). Sildenafil: clinical toxicology profile. Journal of Toxicology: Clinical Toxicology, 39(3), 237-243. [Link]

-

Borges, F. T., et al. (2013). Sildenafil ameliorates biomarkers of genotoxicity in an experimental model of spontaneous atherosclerosis. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 757(2), 127-131. [Link]

- Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.

- Narayana, S., et al. (2014). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical Sciences and Research, 5(9), 3786-3794.

-

Saravanan, M., Satyanarayana, B., & Pratap Reddy, P. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184. [Link]

-

Narayana, S., et al. (2012). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 59(4), 485-490. [Link]

-

Borges, F. T., et al. (2013). Sildenafil ameliorates biomarkers of genotoxicity in an experimental model of spontaneous atherosclerosis. PMC. [Link]

-

De Santana, D. P., et al. (2016). Protective effect of sildenafil on the genotoxicity and cytotoxicity in apolipoprotein E-deficient mice bone marrow cells. PMC. [Link]

-

Patel, D. N., et al. (2015). Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet. PMC. [Link]

-

Ghadiri, M., et al. (2013). In vitro and ex vivo toxicological testing of sildenafil-loaded solid lipid nanoparticles. PubMed. [Link]

-

Zhong, D., et al. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry, 16(19), 1836-1843. [Link]

-

Jackisch, I., et al. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Magnetic Resonance in Chemistry, 43(8), 659-664. [Link]

-

Kulkarni, S. K., & Patil, C. S. (2004). Multiple Pharmacological Benefits of Sildenafil. AIP Conference Proceedings. [Link]

-

Han, R., et al. (2022). Function of sildenafil on diseases other than urogenital system: An umbrella review. Frontiers in Pharmacology. [Link]

-

Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]

-

Lee, J. H., et al. (2013). Representative MSⁿ (n = 2, 3) spectra and proposed fragmentation... ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). Sildenafil-impurities. Retrieved from [Link]

- CN112645954A - Sildenafil raw material medicine impurity, preparation method thereof and...

-

Leong, K. C., et al. (2013). Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 27(12), 1321-1328. [Link]

-

Krenzelok, E. P. (2001). Sildenafil: clinical toxicology profile. Journal of Toxicology: Clinical Toxicology, 39(3), 237-243. [Link]

-

Narayana, S., et al. (2002). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 49(5), 855-860. [Link]

Sources

- 1. Sildenafil ameliorates biomarkers of genotoxicity in an experimental model of spontaneous atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. Physiologically Relevant In Vitro-In Vivo Correlation (IVIVC) Approach for Sildenafil with Site-Dependent Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro biotransformation of sildenafil (Viagra) in the male rat: the role of CYP2C11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral sildenafil citrate lacks genotoxicity and cytotoxicity in a primate model: Callithrix jacchus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Sildenafil Dimer: Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of a significant process-related impurity of Sildenafil: the Sildenafil Dimer. As the pharmaceutical industry places increasing emphasis on the purity and safety of active pharmaceutical ingredients (APIs), a thorough understanding of potential impurities is paramount. This document delves into the core aspects of this compound, offering field-proven insights and detailed methodologies for its identification and synthesis.

Core Identification: CAS Number and Nomenclature

The unambiguous identification of any chemical entity begins with its unique identifiers. For the this compound, these are crucial for regulatory submissions, quality control, and research purposes.

Chemical Abstract Service (CAS) Number

The CAS Registry Number for this compound is 1346602-67-2 .[1][2] This identifier is universally recognized and essential for database searches and procurement of reference standards.

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5,5'-((piperazine-1,4-disulfonyl)bis(2-ethoxy-5,1-phenylene))bis(1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one) .[3]

Common Synonyms and Impurity Designations

In pharmaceutical literature and pharmacopeias, this compound is often referred to by several synonyms:

-

Sildenafil EP Impurity G [1]

-

Sildenafil Citrate Related Compound-04 [3]

-

Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl]piperazine [2]

A clear understanding of these different names is vital when reviewing analytical data and regulatory filings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the development of analytical methods and for understanding the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₆N₁₀O₈S₂ | [2] |

| Molecular Weight | 834.96 g/mol | [2] |

| Appearance | White to Off-White Solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Formation and Synthesis: A Process-Related Impurity

This compound is primarily formed as a process-related impurity during the synthesis of Sildenafil.[1][2] Its formation is a critical quality attribute to monitor and control in the manufacturing process. The most likely cause of its formation is the presence of piperazine as an impurity in the N-methylpiperazine raw material used in the final sulfonylation step of Sildenafil synthesis.

Rationale for Synthesis

For analytical purposes, such as method validation and impurity profiling, a pure reference standard of the this compound is required. The targeted synthesis of this impurity is therefore a necessary step. The synthetic strategy mimics the likely side reaction occurring during Sildenafil manufacture.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound based on reported methods.[1]

Materials:

-

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil intermediate)

-

Piperazine

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate solution

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2 molar equivalents of the sildenafil chlorosulfonyl intermediate in dichloromethane.

-

Addition of Piperazine: To this solution, add 1 molar equivalent of piperazine dissolved in a minimal amount of dichloromethane, dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield a white to off-white solid.

-

Analytical Characterization

The definitive identification and quantification of this compound require a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is crucial for separating this compound from the parent drug and other process-related impurities.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV at approximately 230 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Under such conditions, the this compound, being a larger and more complex molecule, is expected to have a longer retention time than Sildenafil.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides definitive structural information.

-

Expected Molecular Ion: For the protonated molecule [M+H]⁺, the expected m/z would be approximately 835.3.

-

Fragmentation Pattern: While detailed fragmentation data for the dimer is not widely published, tandem mass spectrometry (MS/MS) would be expected to show characteristic cleavages. These would likely involve the fragmentation of the piperazine ring, the sulfonyl linkages, and the pyrazolopyrimidinone moieties. The fragmentation pattern of Sildenafil itself, which is well-documented, can serve as a guide for interpreting the dimer's spectrum.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals for the aromatic and pyrazolopyrimidinone protons, the ethoxy and propyl groups, and the piperazine protons. The symmetry of the molecule would influence the complexity of the spectrum.

-

¹³C NMR: Resonances for all the carbon atoms in the molecule. The number of signals would depend on the symmetry of the dimer.

The spectral data provided in the literature confirms the structure of the dimer.[1][2]

Biological Activity and Toxicological Profile (Current Knowledge Gap)

A critical aspect for any pharmaceutical impurity is its potential biological activity and toxicological profile. As of the current literature review, there is a significant lack of publicly available data on the pharmacological effects of the this compound.

Key unanswered questions for drug development professionals include:

-

Does the this compound exhibit any inhibitory activity against phosphodiesterase type 5 (PDE5) or other phosphodiesterases?

-

What is its general cytotoxicity?

-

Does it have any potential for genotoxicity?

The absence of this data highlights an important area for future research. In a regulatory context, the qualification of such an impurity would require toxicological studies to establish a safe limit in the final drug product.

Conclusion and Future Perspectives

The this compound (CAS No. 1346602-67-2) is a well-characterized process-related impurity in the synthesis of Sildenafil. Its formation is understood to arise from the presence of piperazine in the N-methylpiperazine starting material. Standard analytical techniques such as HPLC, MS, and NMR are suitable for its identification and quantification.

The primary challenge for researchers and drug development professionals lies in the current lack of data regarding the biological activity and toxicological profile of this impurity. Further studies are warranted to fill this knowledge gap, which is crucial for a comprehensive risk assessment and to ensure the highest standards of safety and quality for Sildenafil-containing drug products. The synthesis protocol provided in this guide serves as a starting point for producing the necessary quantities of the dimer for such investigations.

References

- Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Zhong, D., Xing, J., Zhang, S., & Sun, L. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry, 16(19), 1836-1843.

- Shin, H. S., Park, S. J., Kim, M. K., Lee, J. H., & Kim, J. H. (2009). Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. Journal of Mass Spectrometry, 44(7), 1115-1123.

- Sildenafil raw material medicine impurity, preparation method thereof and application thereof. (2021).

- Saravanan, M., Satyanarayana, B., & Reddy, P. P. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184.

- This compound Impurity. CymitQuimica.

- Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.

- The structure of sildenafil. University of Bristol.

- Representative MSⁿ (n = 2, 3) spectra and proposed fragmentation mechanisms of sildenafil (A) and thiosildenafil (B).

- The chemical structure of sildenafil and its MS/MS spectrum.

- Sildenafil impurity F and preparing method and application thereof. (2016).

- Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. SciSpace.

- Wawer, I., Pisklak, D., & Chilmonczyk, Z. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 865-870.

- Developing a phosphodiesterase-5 inhibitor assay to detect and quantify sildenafil in counterfeit drugs. F1000Research.

- Sildenafil triggers tumor lethality through altered expression of HSP90 and degrad

- Effects of PDE inhibitors IBMX and sildenafil (Viagra TM ) on PDE5 catalytic fragment.

- Preclinical safety profile of sildenafil. PubMed.

- Sildenafil-impurities.

- Sildenafil Citrate-impurities.

- Identification of phototransformation products of sildenafil (Viagra)

- This compound Impurity | CAS 1346602-67-2. Veeprho.

- Sildenafil. Stanford University.

- Molecular mechanisms of the effects of sildenafil (VIAGRA). PubMed.

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. cbijournal.com [cbijournal.com]

- 3. Structure elucidation of phototransformation products of unapproved analogs of the erectile dysfunction drug sildenafil… [ouci.dntb.gov.ua]

- 4. Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of Sildenafil Dimer

Introduction: The Critical Role of Impurity Analysis in Drug Development

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass any co-existing molecular entities. Impurities, whether arising from synthesis, degradation, or storage, can have a profound impact on the safety, efficacy, and stability of a drug product. Regulatory bodies, such as those guided by the International Conference on Harmonisation (ICH), mandate that impurities present above a certain threshold (typically >0.10%) must be identified, characterized, and controlled.[1]

Sildenafil, the active ingredient in Viagra®, is a potent inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction.[1][2] During its process development and subsequent stability studies, several related compounds and impurities have been identified. Among these is a dimeric impurity, a molecule where two sildenafil-like structures are linked together. The presence of such a dimer, even in minute quantities, necessitates rigorous structural elucidation to assess its potential toxicological and pharmacological impact.

This technical guide provides a comprehensive, field-proven framework for the spectroscopic analysis of a key sildenafil dimer, identified as Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonyl] piperazine (also referred to as Sildenafil EP Impurity G).[1][3] We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—explaining not just the protocols, but the scientific rationale that underpins a successful and definitive structural characterization. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the purity and safety of sildenafil and related APIs.

The Target Molecule: this compound Structure

The primary focus of this guide is the dimeric impurity formed by the linkage of two sildenafil parent molecules through a central piperazine ring, displacing the N-methyl groups.[1] Understanding this structure is paramount, as it dictates the expected spectroscopic outcomes and allows for a direct comparative analysis with the well-characterized sildenafil monomer.

Part 1: Mass Spectrometry (MS) - The First Clue

Mass spectrometry is often the initial and most definitive technique for identifying an unknown impurity, as it provides the molecular weight—a fundamental physical property. For the this compound, MS confirms the suspected molecular formula and offers structural insights through fragmentation analysis.

Expertise & Causality: Why ESI-MS is the Method of Choice

Electrospray Ionization (ESI) is the preferred ionization technique for molecules like sildenafil and its dimer. The polarity and thermal lability of these compounds make them ideal candidates for this soft ionization method, which minimizes in-source fragmentation and typically produces a strong signal for the protonated molecular ion [M+H]⁺. This is critical for unambiguously determining the molecular weight of the impurity.[4][5]

Experimental Protocol: High-Resolution ESI-MS Analysis

-

Sample Preparation: Dissolve a reference standard of the isolated impurity or an enriched sample in a suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1-10 µg/mL. The formic acid aids in the protonation of the analyte.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system.[6][7] High resolution is crucial for obtaining an accurate mass measurement, which helps in confirming the elemental composition.

-

Infusion/Chromatography: The sample can be introduced via direct infusion or through an LC column. LC-MS is preferred as it separates the dimer from the monomer and other impurities, providing cleaner spectra. A C18 reversed-phase column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a standard choice.[8][9]

-

MS Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Scan Range: m/z 150 - 1500

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

-

Data Acquisition: Acquire full scan data to identify the molecular ion. Subsequently, perform tandem MS (MS/MS or CID) on the precursor ion of the dimer to induce fragmentation and obtain structural information.[10]

Trustworthiness: Interpreting the Spectral Data

The MS data provides a self-validating system through two key observations:

-

The Molecular Ion [M+H]⁺: The this compound has a molecular formula of C₃₈H₄₆N₁₀O₈S₂ and a monoisotopic mass of 834.3092 Da.[3] The primary goal is to find a protonated molecular ion [M+H]⁺ at m/z 835.3165 . Published data confirms the observation of a protonated molecule ion at m/z 835.4, validating the dimeric structure.[1]

-

Fragmentation Pattern (MS/MS): The collision-induced dissociation (CID) of the dimer's [M+H]⁺ ion is expected to yield fragments characteristic of the sildenafil structure. The weakest bonds, likely the sulfonyl-piperazine linkages, would cleave, potentially generating ions corresponding to the protonated sildenafil monomer unit or significant fragments thereof. Key fragment ions for the sildenafil monomer are well-documented at m/z 311, 283, and 99, which provide a reference for interpreting the dimer's fragmentation.[7][11]

Data Summary: Sildenafil vs. This compound (MS)

| Analyte | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Sildenafil | C₂₂H₃₀N₆O₄S | 474.58 | 475.2 | ~311, 283, 153, 99[11] |

| This compound | C₃₈H₄₆N₁₀O₈S₂ | 834.96 | 835.3 | 475 (Monomer fragment), 311, etc. |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structure

While MS provides the molecular formula, NMR spectroscopy offers the definitive map of the molecule's carbon-hydrogen framework, confirming connectivity and stereochemistry. For distinguishing the this compound from the monomer, ¹H NMR is particularly powerful.

Expertise & Causality: The Logic of Comparative NMR

The key to NMR analysis of an impurity is a direct comparison with the parent drug. The predicted structure of the dimer—two sildenafil units linked by a central, unsubstituted piperazine—leads to clear, predictable differences in the ¹H NMR spectrum. The most telling region is the aliphatic portion of the spectrum, specifically the signals corresponding to the piperazine ring.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve at least 5-10 mg of the purified impurity in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.[12]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experiment time will be required.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[1]

-

-

2D NMR (Optional but Recommended): For complete assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

Trustworthiness: Key Diagnostic Signals

The NMR spectra are validated by observing the following key differences from the sildenafil monomer spectrum:

-

Absence of the N-Methyl Signal: Sildenafil exhibits a sharp singlet around 2.15-2.20 ppm corresponding to the three protons of the N-methyl group on the piperazine ring.[13] In the dimer, this signal will be absent . This is the most straightforward and powerful diagnostic indicator.

-

Symmetry of Piperazine Protons: In the sildenafil monomer, the protons on the piperazine ring are in different chemical environments and appear as two distinct broad signals.[13] In the dimer, the piperazine ring is symmetrically substituted at the 1 and 4 positions. This symmetry renders all eight piperazine protons chemically equivalent. Therefore, they are expected to appear as a single, sharp singlet .

-

Retention of Core Sildenafil Signals: All other signals corresponding to the pyrazolopyrimidinone core, the ethoxy group, the propyl chain, and the aromatic rings should remain largely unchanged, with only minor shifts in their chemical environment.[1][12] This confirms that the core structure of the sildenafil units is intact.

Data Summary: Expected ¹H NMR Chemical Shifts (ppm)

| Functional Group | Sildenafil Monomer[13] | This compound (Predicted) | Rationale for Change |

| Propyl CH₃ | ~0.94 (t) | ~0.94 (t) | Unchanged |

| Ethoxy CH₃ | ~1.32 (t) | ~1.32 (t) | Unchanged |

| Piperazine N-CH₃ | ~2.15 (s) | Absent | Methyl group replaced by linkage |

| Piperazine CH₂ | ~2.35 (br s) & ~2.88 (br s) | ~3.0-3.5 (s, 8H) | Symmetrical environment leads to one signal |

| Propyl CH₂ | ~2.76 (t) | ~2.76 (t) | Unchanged |

| Pyrazole N-CH₃ | ~4.14 (s) | ~4.14 (s) | Unchanged |

| Ethoxy CH₂ | ~4.18 (q) | ~4.18 (q) | Unchanged |

| Aromatic Protons | ~7.36 (d) & ~7.80 (m) | ~7.3-7.9 (m) | Minor shifts expected |

Part 3: Infrared (IR) Spectroscopy - Functional Group Confirmation

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it is less powerful for determining the overall molecular skeleton compared to NMR, it serves as an excellent confirmatory tool.

Expertise & Causality: A Corroborative Technique

The IR spectrum of the this compound is expected to be very similar to that of the sildenafil monomer because the core functional groups are identical. The value of IR lies in confirming the presence of key structural motifs (sulfonyl, amide, aromatic rings) and ensuring no unexpected functional groups have been introduced. The analysis is primarily comparative.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: No special preparation is needed for ATR-FTIR. A small amount of the solid, purified impurity is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Trustworthiness: Validating Through Key Vibrational Bands

The IR spectrum is validated by confirming the presence of characteristic absorption bands. Any significant deviation from the sildenafil monomer's spectrum (other than very subtle shifts) would call the proposed structure into question.

Data Summary: Characteristic IR Absorption Bands (cm⁻¹)

| Vibrational Mode | Sildenafil Monomer[14][15][16] | This compound (Expected) | Functional Group |

| N-H Stretch | ~3300 | ~3300 | Secondary Amide (in pyrimidinone ring) |

| C-H Stretch (Aromatic) | ~3030 | ~3030 | Ar-H |

| C-H Stretch (Aliphatic) | ~2870-2960 | ~2870-2960 | Alkyl C-H |

| C=O Stretch | ~1700 | ~1700 | Amide Carbonyl |

| C=C Stretch | ~1580, ~1490 | ~1580, ~1490 | Aromatic Ring |

| S=O Asymmetric Stretch | ~1350 | ~1350 | Sulfonyl (SO₂) Group |

| S=O Symmetric Stretch | ~1170 | ~1170 | Sulfonyl (SO₂) Group |

| C-O Stretch | ~1030-1260 | ~1030-1260 | Ether |

Visualization of the Analytical Workflow

Caption: Analytical workflow for this compound identification.

Conclusion

The structural elucidation of impurities like the this compound is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. Mass spectrometry provides the initial, crucial evidence of molecular weight, strongly suggesting a dimeric structure. NMR spectroscopy then offers the definitive proof, revealing the precise atomic connectivity and highlighting key structural differences from the parent molecule, such as the absence of the N-methyl group and the increased symmetry of the central piperazine ring. Finally, IR spectroscopy serves as a rapid, confirmatory method to verify the integrity of the core functional groups. By following a logical, evidence-based workflow grounded in these three pillars of spectroscopic analysis, researchers and drug development professionals can confidently identify and characterize such impurities, ensuring the quality and safety of the final pharmaceutical product.

References

- Sildenafil Citrate. (2012). Second Supplement to USP 35–NF 30.

-

Reepmeyer, J. C., & Woodruff, J. T. (2009). Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(7), 975-985. [Link]

-

Phattanawasin, P., Sotanaphun, U., Sriphong, L., & Kanchanaphibool, I. (2011). Analytical Validation of Sildenafil Citrate Inhaler Preparation. Thai Pharmaceutical and Health Science Journal, 6(1), 1-8. [Link]

-

Saravanan, M., Prasad, K. R., & Ravikumar, K. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(1), 59-70. [Link]

-

Zhong, D., Xing, J., Zhang, S., & Sun, L. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry, 16(19), 1836-1843. [Link]

-

Wawer, I., & Pisklak, D. M. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 845-851. [Link]

-

The structure of sildenafil. (n.d.). University of Bristol, School of Chemistry. [Link]

-

Blok-Tip, L., et al. (2004). Structure elucidation of sildenafil analogues in herbal products. Food Additives & Contaminants, 21(8), 737-748. [Link]

-

USP Monographs, Sildenafil Citrate. (2019). United States Pharmacopeia. [Link]

-

Reddy, G. S., Reddy, B. M., & Kumar, B. S. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(12), 5233-5237. [Link]

-

Request PDF: Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. (2002). ResearchGate. [Link]

-

Request PDF: H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. (2005). ResearchGate. [Link]

-

The IR spectrum of sildenafil (1) and sildenafil citrate monohydrate (2). (n.d.). ResearchGate. [Link]

-

Kintz, P., et al. (2000). Positive-ion, ionspray mass spectra of sildenafil (m/z 200 to 700). ResearchGate. [Link]

-

Oh, S. S.-Y., et al. (2005). Detection of Sildenafil Analogues in Herbal Products for Erectile Dysfunction. Journal of Food and Drug Analysis, 13(3), 195-201. [Link]

-

Shin, D.-H., et al. (2009). Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. Journal of Mass Spectrometry, 44(8), 1139-1152. [Link]

-

Singh, G., et al. (2015). Vibrational Spectroscopic Studies of Sildenafil in 1800 - 900 cm-1 region. AIP Conference Proceedings, 1665, 050117. [Link]

-

Characteristic FTIR bands of sildenafil and tadalafil detected in the analyzed samples. (n.d.). ResearchGate. [Link]

-

1H NMR characteristics of sildenafil and its analogues, and vardenafil. (n.d.). ResearchGate. [Link]

-

ATR-FTIR spectrum of sildenafil citrate. (n.d.). ResearchGate. [Link]

-

Pop, M. S., et al. (2019). Spectroscopic and Spectrometric Methods Used for the Screening of Certain Herbal Food Supplements Suspected of Adulteration. Molecules, 24(15), 2728. [Link]

-

SILDENAFIL CITRATE. (2019). USP-NF. [Link]

-

Request PDF: Isolation and Identification of New Sildenafil Analogues from Dietary Supplements. (2012). ResearchGate. [Link]

-

Kumar, B. S., et al. (2012). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1198-1210. [Link]

-

APO-SILDENAFIL R Product Monograph. (2019). Apotex Inc. [Link]

-

SILDENAFIL Product Monograph. (2018). Various. [Link]

-

Structures of sildenafil ( 1 ) and analogues homosildenafil ( 2 ) and... (n.d.). ResearchGate. [Link]

-

Sildenafil. (n.d.). PubChem. [Link]

-

IR spectra of sildenafil citrate (a) and sildenafil base (b). (n.d.). ResearchGate. [Link]

-

Reddy, G. S., et al. (2011). Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. Trade Science Inc. [Link]

-

Request PDF: Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products. (2000). ResearchGate. [Link]

-

Gherase, F., et al. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 15(1), 86. [Link]

-

Lewis, R. J., et al. (2001). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MS/MS/MS. Federal Aviation Administration. [Link]

-

Rodomonte, A., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 15-26. [Link]

-

Request PDF: Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. (2013). ResearchGate. [Link]

-

Li, H., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Bioanalysis, 12(13), 885-895. [Link]

-

HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Gherase, F., et al. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. MDPI. [Link]

-

Certificate of Analysis: Sildenafil EP Impurity G (this compound Impurity). (2023). Synchemia. [Link]

-

Wang, H., et al. (2021). Synthesis and properties of sildenafil isostere. Archiv der Pharmazie, 354(10), 2100145. [Link]

-

Request PDF: Identification, synthesis, and characterization of potential genotoxic impurities of sildenafil citrate drug substance. (2018). ResearchGate. [Link]

-

Development and Validation of a Simple, Green Infrared Spectroscopic Method for Quantitation of Sildenafil Citrate in Siloflam Tablets of Unknown Manufacturing Formula. (2021). ResearchGate. [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. synchemia.com [synchemia.com]

- 4. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orbitrap identification of sildenafil analogues in health supplements [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. thaiscience.info [thaiscience.info]

- 9. asianpubs.org [asianpubs.org]

- 10. Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. faa.gov [faa.gov]

- 12. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The structure of sildenafil [ch.ic.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Spectroscopic and Spectrometric Methods Used for the Screening of Certain Herbal Food Supplements Suspected of Adulteration - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of sildenafil impurities

An In-depth Technical Guide to the Discovery and History of Sildenafil Impurities

Abstract

Sildenafil, the active pharmaceutical ingredient in Viagra®, represents a landmark in pharmaceutical history, not only for its therapeutic impact but also as a case study in drug repositioning. Its journey from a potential anti-anginal agent to a blockbuster treatment for erectile dysfunction is well-documented.[1] Less discussed, but critically important for drug safety and quality, is the parallel history of the discovery, identification, and control of its impurities. This technical guide provides a comprehensive overview for researchers and drug development professionals on the genesis of sildenafil impurities, from their origins in synthetic pathways and degradation processes to the sophisticated analytical strategies required for their control. We will explore the causality behind experimental choices in analytical method development, grounded in regulatory expectations, and underscore the self-validating systems required for robust impurity profiling.

A Serendipitous Beginning: The Discovery of Sildenafil

The story of sildenafil begins not with erectile dysfunction, but with cardiovascular disease. In the 1980s and early 1990s, pharmaceutical chemists at Pfizer's research facility in Kent, England, synthesized a compound designated UK-92,480.[2][3] The primary goal was to develop a treatment for hypertension and angina pectoris, a form of chest pain caused by reduced blood flow to the heart.[3][4] The compound was designed as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that modulates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, which in turn regulates blood vessel dilation.[2][3][4]

During initial Phase I clinical trials, the drug showed little efficacy for angina. However, a peculiar and consistent side effect was noted among male volunteers: the induction of marked penile erections.[2][4] This serendipitous observation led Pfizer to pivot its development strategy, repositioning sildenafil as a revolutionary oral treatment for erectile dysfunction.[2] Following extensive clinical trials, sildenafil citrate was approved by the U.S. Food and Drug Administration (FDA) on March 27, 1998, becoming the first oral therapy for this condition and achieving immense commercial success.[1][2]

The Genesis of Impurities: Synthesis and Degradation

The purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Impurities can be introduced at any stage of the drug's lifecycle, primarily during synthesis (process-related impurities) or upon storage (degradation products).[5] The International Council for Harmonisation (ICH) provides stringent guidelines (specifically ICH Q3A) that mandate the identification and characterization of any impurity present above a 0.10% threshold.[6][7]

Process-Related Impurities

These impurities arise from the manufacturing process itself. Their sources include starting materials, intermediates, by-products, and reagents. The optimized commercial synthesis of sildenafil, while efficient, can give rise to a spectrum of potential impurities if reaction conditions are not meticulously controlled.

A number of key process-related impurities have been identified, synthesized, and characterized to serve as reference standards in quality control.[6][7] These include compounds where parts of the sildenafil molecule are altered or missing, or where reactants have combined in unintended ways.

| Impurity Name | Common Origin / Cause |

| Desmethyl Sildenafil | An intermediate or by-product from incomplete methylation during synthesis. Also a known human metabolite.[6][8] |

| Sildenafil N-Oxide | Oxidation of the nitrogen atom in the N-methylpiperazine ring, potentially from oxidizing agents used or atmospheric oxygen.[6][7] |

| Sulfonic Acid Impurity | Hydrolysis of the sulfonyl chloride intermediate during the synthesis before its reaction with N-methylpiperazine.[6] |

| Dimer Impurity | Formed when two molecules of a sildenafil precursor are linked by a single piperazine ring, often due to piperazine being present as an impurity in the N-methylpiperazine starting material.[6][7] |

| Chloro Impurity | An intermediate where the N-methylpiperazine group has not yet been substituted for the chloro group on the sulfonyl moiety.[7] |

| Desethyl Impurity | Loss of the ethyl group from the ethoxy phenyl moiety, potentially under harsh reaction conditions.[7] |

This table summarizes common process-related impurities identified during sildenafil synthesis.

The following diagram illustrates a simplified logical flow for the formation of these process-related impurities during synthesis.

Degradation Pathways

Degradation products form during storage when the API is exposed to stress conditions such as heat, light, humidity, and oxidation.[5] To proactively identify these potential impurities, regulatory agencies require 'forced degradation' or 'stress testing' studies.

-

Oxidative Degradation : Sildenafil is susceptible to oxidation. Under oxidative stress (e.g., exposure to hydrogen peroxide), the primary degradation product formed is Sildenafil N-oxide .[9]

-

Hydrolytic Degradation : The molecule shows considerable degradation in alkaline conditions and, to a lesser extent, acidic conditions.[5] This typically involves the hydrolysis and potential cleavage of the piperazine ring structure.[9]

-

Photolytic Degradation : When exposed to simulated sunlight, sildenafil undergoes photodegradation. A key pathway involves the breakdown of the piperazine ring, with the sulfonic acid derivative identified as a key intermediate photoproduct.[10]

The diagram below outlines the major degradation pathways for sildenafil under stress conditions.

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyplanet.com [pharmacyplanet.com]

- 5. asianpubs.org [asianpubs.org]

- 6. cbijournal.com [cbijournal.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Association: A Technical Guide to the Theoretical Prediction of Sildenafil Dimer Properties

Foreword: Beyond the Monomer

In the realm of pharmaceutical sciences, the behavior of an active pharmaceutical ingredient (API) is often dictated by more than its isolated molecular structure. Supramolecular assembly, driven by non-covalent interactions, can profoundly influence critical properties such as solubility, stability, and bioavailability. Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a case in point.[1] While its monomeric form is well-understood, the propensity of sildenafil to self-associate into dimers and larger aggregates remains a frontier of significant interest. Understanding these interactions at a molecular level is paramount for optimizing formulation strategies and ensuring predictable therapeutic outcomes.

This in-depth technical guide provides a comprehensive framework for the theoretical prediction of sildenafil dimer properties. We will navigate the computational methodologies, from quantum chemical calculations to molecular dynamics simulations, that enable the elucidation of the structure, stability, and energetic landscape of sildenafil self-association. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to gain a deeper understanding of the supramolecular behavior of pharmaceutical compounds.

The Rationale for Investigating Sildenafil Dimerization

Sildenafil's molecular structure, characterized by a rigid core with a π-conjugated bicyclic pyrazolopyrimidone and a phenyl ring, alongside hydrogen bond donors and acceptors, suggests a predisposition for self-assembly.[2] Intermolecular interactions, such as hydrogen bonding and π-stacking, are likely to play a significant role in its solid-state and solution-phase behavior.[3][4] The formation of dimers can be the first step towards the nucleation and growth of larger aggregates, which can have several important consequences:

-

Solubility and Dissolution: Aggregation can reduce the effective concentration of the monomeric species, thereby impacting solubility and dissolution rates, which are critical for oral bioavailability.

-

Physical Stability: The formation of stable aggregates can influence the physical stability of different polymorphic forms and amorphous solid dispersions.

-

Biological Activity: While the monomer is the active species that binds to PDE5, the presence of dimers in solution could modulate the equilibrium concentration of the free drug.

By employing theoretical methods, we can dissect the driving forces behind dimerization, predict the most stable dimer configurations, and quantify the strength of these interactions. This knowledge can guide the rational design of formulation strategies to either promote or inhibit aggregation, as desired.

Theoretical Methodologies for Dimer Prediction

The theoretical investigation of molecular dimers requires a multi-faceted approach that combines the accuracy of quantum mechanics with the ability of molecular dynamics to sample conformational space and include environmental effects.

Quantum Chemical Calculations: Unveiling Dimer Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for studying non-covalent interactions in molecular systems due to its favorable balance of accuracy and computational cost.[5][6][7][8] For the this compound, DFT calculations are essential for:

-

Geometry Optimization: Determining the most stable three-dimensional arrangements of the dimer.

-

Binding Energy Calculation: Quantifying the strength of the intermolecular interactions holding the dimer together.

-

Analysis of Interaction Types: Characterizing the nature of the non-covalent bonds (e.g., hydrogen bonds, π-stacking, van der Waals forces).

A study on a sildenafil-resorcinol cocrystal successfully employed DFT calculations at the PBE0/def2-TZVP level of theory to analyze hydrogen bonding and π-stacking interactions, providing a strong precedent for the application of these methods to sildenafil self-association.[3][4]

-

Monomer Preparation:

-

Obtain the 3D structure of sildenafil, for example, from the PubChem database (CID: 135398744).[7]

-

Perform a geometry optimization of the sildenafil monomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This ensures a low-energy starting conformation.

-

-

Dimer Construction:

-

Manually create several plausible initial dimer configurations based on chemical intuition. Key interactions to consider are:

-

Hydrogen bonding involving the amide N-H group and the sulfonyl oxygens or the pyrazole nitrogen atoms.

-

π-stacking between the pyrazolopyrimidine and phenyl rings. Both parallel and anti-parallel arrangements should be considered.

-

-

Place the two sildenafil monomers in these desired orientations.

-

-

Geometry Optimization of the Dimer:

-

Perform a full geometry optimization of each initial dimer configuration without any symmetry constraints.

-

A functional that accurately describes non-covalent interactions is crucial. The ωB97X-D functional is a good choice as it includes empirical dispersion corrections. A triple-zeta basis set with polarization and diffuse functions (e.g., def2-TZVP) is recommended for accurate results.

-

-

Binding Energy Calculation:

-

The binding energy (BE) of the dimer is calculated as: BE = E_dimer - 2 * E_monomer where E_dimer is the total energy of the optimized dimer and E_monomer is the total energy of the optimized monomer.

-

To account for the basis set superposition error (BSSE), the counterpoise correction method of Boys and Bernardi should be applied.

-

-

Analysis of Intermolecular Interactions:

-

Visualize the optimized dimer structures to identify the key intermolecular interactions.

-

Perform a Natural Bond Orbital (NBO) analysis to quantify the strength of hydrogen bonds.

-

Generate a molecular electrostatic potential (MEP) map to visualize the electron-rich and electron-poor regions of the sildenafil monomer, which can help rationalize the observed dimer geometries.[3][4]

-

Molecular Dynamics Simulations: Capturing Dimer Dynamics in Solution

While DFT provides a static picture of the dimer, Molecular Dynamics (MD) simulations allow us to study the dynamic behavior of sildenafil molecules in a simulated solvent environment, typically water.[9][10] MD simulations are invaluable for:

-

Exploring Conformational Space: Identifying the most populated dimer conformations in solution.

-

Calculating the Potential of Mean Force (PMF): Determining the free energy landscape of the dimerization process.

-

Investigating Solvent Effects: Understanding the role of water molecules in mediating or competing with intermolecular interactions.

-

System Setup:

-

Place multiple sildenafil molecules (e.g., 10-20) in a simulation box with random initial positions and orientations.

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Add counter-ions to neutralize the system if necessary.

-

-

Force Field Parameterization:

-

Assign a suitable force field to describe the intra- and intermolecular interactions of sildenafil. The General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly used for small organic molecules.

-

Partial atomic charges for the sildenafil molecule should be derived from quantum chemical calculations (e.g., using the RESP or Merz-Kollman scheme).

-

-

Simulation Protocol:

-

Energy Minimization: Perform a steepest descent followed by a conjugate gradient energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature (e.g., 298 K).

-

Perform a subsequent simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the box density.

-

-

Production Run: Run the simulation for a sufficiently long time (e.g., 100-500 ns) in the NPT ensemble to observe aggregation events.[9][10]

-

-

Analysis:

-

Visualize the trajectory to observe the formation of dimers and larger aggregates.

-

Calculate the radial distribution function (RDF) between the centers of mass of the sildenafil molecules to quantify the extent of aggregation.

-

Perform cluster analysis to determine the size and lifetime of the aggregates.

-

Identify the predominant intermolecular interactions in the observed dimers (e.g., hydrogen bonds, π-stacking) and their temporal evolution.

-

Visualizing Computational Workflows and Molecular Interactions

Clear visualization of computational workflows and the resulting molecular interactions is crucial for interpreting and communicating the results.

Caption: A generalized workflow for the theoretical prediction of this compound properties.

Caption: Potential intermolecular interactions in a this compound.

Experimental Validation: Bridging Theory and Reality

Theoretical predictions, no matter how sophisticated, must be validated against experimental data. For sildenafil dimerization, several spectroscopic techniques can provide insights into its aggregation behavior in solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to the local chemical environment of atomic nuclei. The formation of dimers can lead to changes in the chemical shifts of protons and carbons involved in intermolecular interactions.[3] Concentration-dependent NMR studies can be particularly informative. As the concentration of sildenafil increases, the equilibrium will shift towards the dimer, and systematic changes in chemical shifts or the appearance of new peaks can be indicative of self-association. A comprehensive NMR analysis of sildenafil has already been reported, providing a strong foundation for such studies.[11][12]

-

UV-Visible Spectroscopy: The π-systems in the sildenafil molecule give rise to characteristic UV absorption bands. The formation of π-stacked dimers can alter the electronic transitions, leading to changes in the absorption spectrum (e.g., hypochromism or hyperchromism) and shifts in the absorption maxima.

-

Fluorescence Spectroscopy: Sildenafil exhibits fluorescence, and its emission spectrum can be sensitive to its environment.[13] Dimerization can lead to fluorescence quenching or changes in the emission wavelength due to processes like excimer formation. Studies have shown that the fluorescence of sildenafil is enhanced when it binds to micellar aggregates, demonstrating the sensitivity of this technique to the aggregation state.[13]

Data Presentation: Quantifying Dimer Properties

The results of the theoretical calculations should be summarized in a clear and concise manner to facilitate comparison and interpretation.

| Property | Computational Method | Predicted Value |

| Dimer Binding Energy | DFT (ωB97X-D/def2-TZVP) | Example: -10.5 kcal/mol |

| Hydrogen Bond Distance (N-H···O) | DFT (ωB97X-D/def2-TZVP) | Example: 2.1 Å |

| π-Stacking Distance | DFT (ωB97X-D/def2-TZVP) | Example: 3.5 Å |

| Dimer Population | MD Simulation | Example: 15% at 10 mM |

Conclusion: A Predictive Framework for Supramolecular Behavior

The theoretical prediction of this compound properties offers a powerful avenue for understanding and controlling its supramolecular behavior. By combining the strengths of quantum chemical calculations and molecular dynamics simulations, we can gain unprecedented insights into the driving forces, structures, and dynamics of sildenafil self-association. This knowledge is not merely of academic interest; it has profound implications for the rational design of more stable and effective pharmaceutical formulations. The methodologies outlined in this guide provide a robust framework that can be adapted to study the aggregation of other APIs, contributing to the broader goal of designing better medicines through a deeper understanding of molecular interactions.

References

-

Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Journal of Computer-Aided Molecular Design. [Link]

-

MD Simulation for Small Molecule aggregation. (2024). GROMACS forums. [Link]

-

Sildenafil–Resorcinol Cocrystal: XRPD Structure and DFT Calculations. (2020). Crystals. [Link]

-

(PDF) Sildenafil-Resorcinol Cocrystal: XRPD Structure and DFT Calculations. (2020). ResearchGate. [Link]

-

1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. (2005). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms | Request PDF. (2005). ResearchGate. [Link]

-

Molecular Properties and Aggregation Behavior of Small-Molecule Acceptors Calculated by Molecular Simulation. (2021). ACS Omega. [Link]

-

Binding Energy Calculations of Anthracene and Rhodamine 6G H-Type Dimers: A Comparative Study of DFT and SMD Methods. (n.d.). National Institutes of Health. [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]

-

Determination of sildenafil by preconcentration on surfactant coated polymeric resin followed by spectrofluorimetry. (n.d.). National Institutes of Health. [Link]

-

A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. (n.d.). MDPI. [Link]

-

Isolation and identification of a sildenafil analogue illegally added in dietary supplements. (n.d.). Journal of Food and Drug Analysis. [Link]

-

Sildenafil. (n.d.). PubChem. [Link]

-

Aggregation of small peptides studied by molecular dynamics simulations. (n.d.). SciSpace. [Link]

-

The IR spectrum of sildenafil (1) and sildenafil citrate monohydrate (2). (n.d.). ResearchGate. [Link]

-

Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. (n.d.). Rapid Communications in Mass Spectrometry. [Link]

-

Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). Angewandte Chemie International Edition. [Link]

-

Figure S4. 1 H MAS NMR spectrum of sildenafil. (n.d.). ResearchGate. [Link]

-

Spectrophotometric Determination of Sildenafil Citrate in Pure Form and in Pharmaceutical Formulation Using Some Chromotropic Acid Azo Dyes. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Sildenafil. (n.d.). Wikipedia. [Link]

Sources

- 1. A systematic review of experimental and clinical studies of sildenafil citrate for intrauterine growth restriction and pre-term labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 5. Binding Energy Calculations of Anthracene and Rhodamine 6G H-Type Dimers: A Comparative Study of DFT and SMD Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 7. researchgate.net [researchgate.net]

- 8. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]